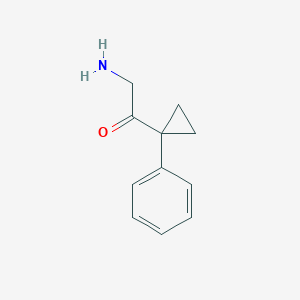

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-amino-1-(1-phenylcyclopropyl)ethanone |

InChI |

InChI=1S/C11H13NO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

InChI Key |

HYMPVEHEUACWPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

This structure suggests synthetic routes involving cyclopropyl ring construction or functionalization, followed by introduction of amino and ketone groups.

Preparation Methods Analysis

General Synthetic Strategies

Two main synthetic approaches emerge from literature and patents:

A. Cyclopropyl-Containing Intermediate Functionalization

Starting from 1-phenylcyclopropane derivatives, the amino and ketone functionalities are introduced via multi-step transformations including oxidation, reductive amination, and protection/deprotection strategies.B. Amino Ketone Formation via Oxime Intermediates

The preparation of amino ketones through oxime formation from hydroxy ketones followed by reduction or rearrangement is a common route.

Detailed Synthetic Routes

Oxime Route via 1-Phenyl-1-hydroxy-2-propanone

A patented process describes the preparation of amino alcohols and related amino ketones starting from 1-phenyl-1-hydroxy-2-propanone, which is converted to the corresponding oxime by reaction with hydroxylamine salts under controlled pH and temperature conditions. The oxime intermediate is then reduced or rearranged to yield the amino ketone.

-

- Hydroxylamine hydrochloride or salts reacted with 1-phenyl-1-hydroxy-2-propanone in organic solvents such as di-n-butyl ether, toluene, or diethyl ether.

- Temperature control between -10 °C and 30 °C to optimize yield and selectivity.

- Use of bases like sodium hydroxide or sodium carbonate to neutralize acidic components.

- Extraction and purification by solvent partitioning and drying over anhydrous sodium sulfate.

Yields: Typically high, with isolated oxime yields around 60 g from 50 g starting ketone under optimized conditions.

Table 1: Summary of Oxime Formation Conditions

| Parameter | Details |

|---|---|

| Starting Material | 1-Phenyl-1-hydroxy-2-propanone |

| Reagent | Hydroxylamine hydrochloride |

| Solvent | Di-n-butyl ether, toluene, diethyl ether |

| Base | NaOH, Na2CO3, NaHCO3 |

| Temperature Range | -10 °C to 30 °C |

| Reaction Time | 1 to 2 hours |

| Workup | Solvent extraction, drying, evaporation |

This oxime intermediate can be further processed by reduction (e.g., catalytic hydrogenation) to yield the amino ketone, 2-amino-1-(1-phenylcyclopropyl)ethan-1-one.

Reductive Amination of Cyclopropane Aldehydes

Another approach involves the reductive amination of cyclopropane aldehydes with amines to form the amino ketone moiety.

-

- Protection of aniline derivatives (e.g., with Troc or Boc groups) to control reactivity.

- Reductive amination with cyclopropanealdehyde under mild acidic or neutral conditions.

- Deprotection steps to yield free amine functionalities.

Example: Synthesis of N-(4-(2-aminocyclopropyl)phenyl)amide derivatives involves protection of aniline, reductive amination with cyclopropanealdehyde, and subsequent deprotection to obtain the target amino ketone structure.

Table 2: Reductive Amination Conditions

| Step | Reagents/Conditions |

|---|---|

| Aniline Protection | Troc-Cl or Boc2O in organic solvents |

| Reductive Amination | Cyclopropanealdehyde, reducing agent (e.g., NaBH3CN) |

| Deprotection | Acidic conditions (HCl, Zn in acid) |

| Solvents | Toluene, dichloromethane, aqueous mixtures |

| Temperature | 0 °C to room temperature |

This method allows for stereochemical control and incorporation of various substituents on the phenyl or cyclopropyl rings.

Curtius Rearrangement and Optical Resolution

For optically pure compounds, Curtius rearrangement of carboxylic acid intermediates derived from cyclopropyl phenyl precursors is employed, followed by chiral HPLC resolution.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Oxime formation and reduction | 1-Phenyl-1-hydroxy-2-propanone | Hydroxylamine reaction, reduction | High yield, straightforward | Requires careful pH and temp control |

| Reductive amination | Protected aniline and cyclopropanealdehyde | Protection, reductive amination, deprotection | Stereochemical control possible | Multi-step, protecting group handling |

| Curtius rearrangement | Cyclopropyl carboxylic acids | Acyl azide formation, rearrangement | Access to optically pure products | Requires chiral resolution steps |

Research Findings and Optimization Notes

Temperature Control: Maintaining reaction temperatures between 0 °C and 30 °C is critical for oxime formation to prevent side reactions and maximize yield.

Solvent Choice: Organic solvents such as diethyl ether, di-n-butyl ether, toluene, and tetrahydrofuran are preferred for solubility and ease of phase separation during extraction.

Base Selection: Sodium hydroxide and sodium carbonate are commonly used to neutralize acidic species and facilitate oxime formation and subsequent transformations.

Purification: Conventional solvent extraction, drying over anhydrous sodium sulfate, and vacuum evaporation are standard for isolating intermediates and final products.

Optical Purity: Chiral HPLC separation after Curtius rearrangement enables isolation of enantiomerically pure amino ketones, important for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Substituted Phenyl Analogs: Psychoactive Derivatives

Compound: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)

- Molecular Formula: C₁₀H₁₂BrNO₃

- Key Features : Bromine and methoxy substituents on the phenyl ring enhance lipophilicity and receptor binding affinity, making it a potent psychoactive substance .

- Applications: Identified as a new psychoactive substance (NPS) with stimulant and hallucinogenic effects. Its pyrolysis products and metabolic pathways have been characterized using GC/MS, LC/HRMS, and NMR .

- Safety: Classified as a controlled substance due to its psychoactive effects, contrasting with the unclassified status of simpler amino-ketones like 1-(2-Amino-6-nitrophenyl)ethanone .

Comparison :

Cyclopropyl-Containing Analogs: Functional Group Variations

Compound : 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride

- Molecular Formula : C₁₁H₁₄ClN

- Key Features: Replaces the ketone group with an amine, altering its interaction with monoamine transporters or receptors. The hydrochloride salt improves solubility and stability .

- Applications : Used in life science research, though specific pharmacological data are unavailable.

Comparison :

Comparison :

Dimethylamino-Substituted Analogs: Pharmaceutical Potential

Compound: 1-[3-(Dimethylamino)phenyl]ethan-1-one

- Molecular Formula: C₁₀H₁₃NO

- Key Features: The dimethylamino group enhances electron density, facilitating interactions with aromatic receptors. Used as an intermediate in neurological and metabolic drug candidates .

- Applications: Highlights the versatility of amino-ketones in developing therapies with improved efficacy and selectivity .

Comparison :

- The target compound’s cyclopropane ring may provide a conformational advantage over planar dimethylamino groups, influencing binding kinetics.

- Both compounds underscore the importance of substituent positioning in modulating pharmacological profiles .

Data Table: Structural and Functional Comparison

Biological Activity

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C11H14N2

Molecular Weight : 178.24 g/mol

IUPAC Name : 2-amino-1-(1-phenylcyclopropyl)ethan-1-one

Canonical SMILES : CC(C(=O)N)C1(CC1)C2=CC=CC=C2

The biological activity of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one is primarily attributed to its interactions with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound acts as a modulator of these systems, influencing mood and behavior.

Key Mechanisms:

- Dopamine Receptor Interaction : It has been shown to bind to dopamine receptors, which could explain its potential effects on mood disorders.

- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, contributing to its anxiolytic and antidepressant-like effects.

Biological Activity

Research indicates that 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one exhibits various biological activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated potential in reducing depressive symptoms in animal models. |

| Anxiolytic Properties | Exhibits anxiolytic effects, potentially useful in treating anxiety disorders. |

| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress. |

Case Study 1: Antidepressant Efficacy

A study conducted on rodents assessed the antidepressant-like effects of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.

Case Study 2: Anxiolytic Activity

In another investigation, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. The findings showed that treatment with the compound resulted in increased time spent in open arms, indicating reduced anxiety levels.

Safety and Toxicology

Preliminary toxicological assessments suggest that 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one in academic research?

- Methodological Answer : The synthesis typically involves condensation between 1-phenylcyclopropylcarbaldehyde and a primary amine under reductive amination conditions. Ethanol or methanol is used as a solvent, with sodium cyanoborohydride or other reducing agents to stabilize the imine intermediate. Reaction temperatures are maintained at reflux (70–80°C) for 6–12 hours. Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

- Key Parameters :

| Precursor | Solvent | Reducing Agent | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 1-Phenylcyclopropylcarbaldehyde + methylamine | Ethanol | NaBH₃CN | 8 | ~65 |

Q. How can researchers characterize the purity and structural integrity of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm the cyclopropane ring (δ 1.2–1.8 ppm, multiplet) and ketone/amine groups (δ 2.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 202.12) .

- Melting Point : A sharp range (e.g., 145–147°C) indicates purity .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for cyclopropane-containing amino ketones?

- Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR data (e.g., coupling constants) arise from dynamic effects in solution. Use SHELXL for crystallographic refinement to model disorder or thermal motion . For solution-state analysis, variable-temperature NMR (VT-NMR) can probe ring strain effects. Computational tools like DFT (B3LYP/6-31G*) reconcile experimental and theoretical geometries .

Q. What strategies mitigate side reactions during the synthesis of strained cyclopropane derivatives?

- Methodological Answer : Cyclopropane ring strain increases susceptibility to ring-opening. Strategies include:

- Low-Temperature Reactions : Conduct reactions at 0–4°C to minimize thermal degradation .

- Protecting Groups : Use Boc or Fmoc groups to shield the amine during ketone formation .

- Catalytic Optimization : Employ palladium catalysts for selective cross-coupling without ring cleavage .

Q. How does the cyclopropane ring influence the compound’s interaction with biological targets?

- Methodological Answer : The cyclopropane’s rigidity enhances binding affinity to hydrophobic pockets in enzymes. Use molecular docking (AutoDock Vina) with PDB structures (e.g., cytochrome P450) to predict interactions. Validate via competitive binding assays (IC₅₀ measurements) and SPR (surface plasmon resonance) for kinetic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.